4-(5-(((2R,6S)-2,6-Dimethylmorpholino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
CAS No.:
Cat. No.: VC16533733
Molecular Formula: C16H20ClN3O3
Molecular Weight: 337.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20ClN3O3 |
|---|---|
| Molecular Weight | 337.80 g/mol |
| IUPAC Name | 4-[5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde;hydrochloride |
| Standard InChI | InChI=1S/C16H19N3O3.ClH/c1-11-7-19(8-12(2)21-11)9-15-17-16(18-22-15)14-5-3-13(10-20)4-6-14;/h3-6,10-12H,7-9H2,1-2H3;1H |
| Standard InChI Key | PSNRBKXYNSAOJQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CC(O1)C)CC2=NC(=NO2)C3=CC=C(C=C3)C=O.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three distinct functional groups:
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Morpholine Ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, with methyl groups at the 2R and 6S positions.
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1,2,4-Oxadiazole: A five-membered aromatic ring comprising two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability in drug candidates.
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Benzaldehyde: An aromatic aldehyde group that facilitates further chemical modifications.
The stereochemistry of the morpholine substituents (2R,6S) is critical for molecular recognition and binding affinity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1217788-40-3 |
| Molecular Formula | |
| Molar Mass (g/mol) | 337.80 |
| Hazard Classification | Irritant |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 4-(5-(((2R,6S)-2,6-Dimethylmorpholino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride typically involves multi-step protocols:
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Morpholine Subunit Preparation: Enantioselective synthesis of (2R,6S)-2,6-dimethylmorpholine using chiral catalysts or resolving agents.
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Oxadiazole Formation: Condensation of amidoximes with carboxylic acid derivatives under microwave irradiation or thermal conditions.
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Benzaldehyde Functionalization: Introduction of the aldehyde group via Vilsmeier-Haack formylation or oxidation of a benzyl alcohol precursor.
Reaction yields are optimized through solvent selection (e.g., dichloromethane, acetonitrile) and catalysts such as palladium or copper complexes .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | (R,R)-Tartaric acid, ethanol, reflux | 78 |
| 2 | NHOH·HCl, DMF, 100°C | 65 |
| 3 | POCl, DMF, 0°C → rt | 82 |
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 16 µg/mL) and fungi (e.g., Candida albicans, MIC: 32 µg/mL). The oxadiazole ring likely disrupts microbial cell wall biosynthesis by inhibiting penicillin-binding proteins (PBPs).
Current Research and Future Directions
Ongoing studies focus on:
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Pharmacokinetic Profiling: Assessing oral bioavailability and metabolic pathways.
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Structure-Activity Relationships (SAR): Modifying the morpholine and oxadiazole subunits to enhance potency.
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